molecular formula C18H21F3N2O4 B5257899 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one

4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B5257899
M. Wt: 386.4 g/mol
InChI Key: YXLROKADLQUKAN-UHFFFAOYSA-N
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Description

4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of an indole ring and an oxazolidinone core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one typically involves multiple steps:

  • Formation of the Indole Derivative: : Starting with the synthesis of the indole derivative through Fischer indole synthesis.

  • Attachment of the Indole Derivative: : The indole derivative is then attached to a suitable ethyl spacer via alkylation.

  • Formation of Oxazolidinone Core: : The final step involves the cyclization of the intermediate to form the oxazolidinone core under controlled conditions.

Industrial Production Methods

Industrial production might leverage optimized and scalable processes, possibly using continuous flow chemistry to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate.

  • Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can occur at different positions in the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, room temperature or slightly elevated temperatures.

  • Reduction: : Lithium aluminum hydride, in anhydrous ether.

  • Substitution: : Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used but often involve modifications to the indole ring or the oxazolidinone core.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, it might be used to study its interactions with various biological targets, given the presence of the indole moiety which is common in many bioactive compounds.

Medicine

Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds, especially those targeting serotonin receptors due to the indole structure.

Industry

In the industrial sector, its applications could extend to the production of specialized polymers or as an intermediate in fine chemical synthesis.

Mechanism of Action

The precise mechanism of action for 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one depends on its specific application. Generally, the indole moiety may interact with various biological receptors, while the oxazolidinone core might influence its binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one

  • 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-methoxy-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one

  • 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-chloro-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one

Uniqueness

The trifluoromethoxy group in 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one confers unique electronic properties, potentially enhancing its stability and reactivity compared to similar compounds without this group.

Properties

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O4/c1-10-12(7-8-23-15(24)27-16(2,3)17(23,4)25)13-9-11(26-18(19,20)21)5-6-14(13)22-10/h5-6,9,22,25H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLROKADLQUKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN3C(=O)OC(C3(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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